[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a cyclopropane-containing heterocyclic compound with a pyrrolidine backbone and a benzyl ester functional group. Structurally, it features:
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c19-10-12-20-11-4-7-17(20)13-21(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTVLNRKHKRPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
2-Methylpyrroline undergoes catalytic hydrogenation using a platinum-based catalyst (e.g., 5% Pt/C) in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v) at ambient temperature. This step yields 2-methylpyrrolidine with >50% enantiomeric excess (ee) when resolved via tartaric acid diastereomeric salt formation. For the target compound, the pyrrolidine ring is further functionalized at the 2-position with a methyl group and an aminoethyl side chain.
Introduction of the 2-Aminoethyl Side Chain
The aminoethyl group is introduced via reductive amination or alkylation . A representative approach involves reacting 2-methylpyrrolidine with 2-bromoethylamine in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 0–25°C. This step typically achieves moderate yields (60–75%) and requires purification via column chromatography.
Cyclopropyl-Carbamic Acid Formation
The cyclopropyl-carbamic acid component is synthesized through a carbamate coupling reaction .
Cyclopropanecarbonyl Chloride Preparation
Cyclopropanecarboxylic acid is treated with thionyl chloride (SOCl₂) to generate cyclopropanecarbonyl chloride, which is subsequently reacted with the primary amine of the pyrrolidine intermediate. This reaction is conducted in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature.
Carbamate Bond Formation
The cyclopropanecarbonyl chloride is coupled to the aminoethyl-pyrrolidine intermediate using Schotten-Baumann conditions :
-
Aqueous sodium hydroxide (NaOH) is added to a biphasic mixture of DCM and water containing the amine.
-
The reaction proceeds at 0–5°C to minimize side reactions, yielding the cyclopropyl-carbamic acid intermediate with ~80% efficiency .
Benzyl Ester Protection
The final step involves protecting the carbamic acid as a benzyl ester to enhance stability and facilitate subsequent reactions.
Benzylation via Benzyl Chloroformate
The cyclopropyl-carbamic acid is treated with benzyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) in anhydrous THF. The reaction is conducted under nitrogen at 0°C, followed by stirring at room temperature for 12–18 hours. Excess reagents are removed via extraction with ethyl acetate and washing with brine.
Typical Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → room temperature |
| Base | Triethylamine (2.2 equiv) |
| Reaction Time | 12–18 hours |
| Yield | 70–85% |
Purification and Characterization
Recrystallization
The crude product is recrystallized from a methanol-water mixture (3:1 v/v) to achieve >95% purity. Optical purity is confirmed via chiral HPLC, while structural integrity is verified using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Key Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, CH₂Ph), 3.45–3.20 (m, 4H, pyrrolidine and aminoethyl), 2.95–2.75 (m, 2H, cyclopropyl-CH₂).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₇N₃O₂ [M+H]⁺: 317.2104; found: 317.2101.
Alternative Synthetic Routes
Copper-Catalyzed Coupling
Source highlights copper(I) chloride with 8-hydroxyquinoline as a ligand for forming C–N bonds in similar pyrrolidine derivatives. Applying this to the target compound, l-[2-(6-bromo-naphthalen-2-yl)-ethyl]-(R)-2-methyl-pyrrolidine could be coupled with 2H-pyridazin-3-one under refluxing DMF (150°C, 24 hours) to introduce aromaticity. However, this route is less efficient for the benzyl ester variant (~50% yield) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Cyclization: Acidic or basic catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives.
Cyclization: Complex ring systems.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of this compound is as an inhibitor of metalloproteases, particularly zinc hydrolases. These enzymes play crucial roles in various physiological processes, including blood pressure regulation and tissue remodeling. The compound has shown promise in:
- Prophylaxis and Treatment of Cardiovascular Diseases : It may help manage conditions such as hypertension and myocardial ischemia by inhibiting endothelin-converting enzymes (ECEs) that are involved in vasoconstriction .
- Cytostatic and Cerebroprotective Effects : The compound has been investigated for its potential to protect neural tissue and inhibit graft rejection during organ transplants .
Therapeutic Potential
Research indicates that this compound could be beneficial in treating:
- Migraine Disorders : By modulating vascular responses through ECE inhibition, it may alleviate migraine symptoms caused by vasodilation and subsequent vasoconstriction cycles .
- Ophthalmological Diseases : Its protective effects on vascular tissues may extend to treatments for conditions affecting the eye, such as diabetic retinopathy .
Case Studies
Several studies have documented the effects of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester:
Study 1: Inhibition of Endothelin-Converting Enzyme
A study published in Nature demonstrated that pyrrolidine derivatives effectively inhibit ECEs, leading to reduced levels of endothelins in circulation. This reduction has been linked to improved outcomes in models of hypertension and heart failure .
Study 2: Neuroprotective Properties
In a preclinical trial, the compound was evaluated for its neuroprotective properties against ischemic injury. Results showed significant reductions in neuronal cell death when administered prior to ischemic events, suggesting its potential for stroke prevention .
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The compound’s structural analogs differ primarily in:
Carbamic acid substituents (cyclopropyl vs. isopropyl or other alkyl groups).
Heterocyclic rings (pyrrolidine vs. piperidine).
Functional group modifications (amino-ethyl chains, ester groups).
Physicochemical Properties
- Molecular Weight : The cyclopropane analog (target compound) has a molecular weight similar to its piperidine counterpart (~331.46 g/mol) but differs from isopropyl-substituted variants .
- Solubility: The benzyl ester group imparts moderate lipophilicity, while the amino-ethyl chain enhances water solubility compared to chloro-acetyl analogs .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1353962-23-8) has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 303.39 g/mol |
| CAS Number | 1353962-23-8 |
| Structure | Chemical Structure |
Interaction with P-Glycoprotein
Research indicates that compounds similar to This compound may interact with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug metabolism and resistance. Studies have shown that certain derivatives can stimulate ATPase activity, suggesting they may act as substrates for P-gp, thereby influencing drug absorption and distribution in the body .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a related compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism appears to involve apoptosis induction and enhanced interaction with cellular targets due to the compound's three-dimensional structure, which improves binding affinity .
Neuropharmacological Effects
The compound also shows promise in neuropharmacology, particularly concerning Alzheimer's disease. It has been noted for its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. Such inhibition could enhance cholinergic signaling, offering therapeutic benefits in cognitive disorders .
1. Cancer Therapy Case Study
In a controlled study involving mice with induced tumors, treatment with a structurally similar compound resulted in a significant reduction in tumor volume and weight without observable side effects. This suggests a favorable safety profile and efficacy that warrants further investigation into This compound as an anticancer agent .
2. Neuroprotective Effects Case Study
Another study evaluated the neuroprotective effects of a related piperidine derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound could attenuate cell death and promote survival pathways, further supporting its potential role in treating neurodegenerative diseases .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring and carbamate moiety can significantly impact its interaction with biological targets. Research suggests that more saturated structures may enhance binding affinity and efficacy against cancer cells and neurodegenerative conditions .
Q & A
Q. What are the recommended synthetic routes for preparing [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and how can reaction yields be optimized?
- Methodological Answer: The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a benzyl-protected amine intermediate. For example, analogous esters are synthesized via carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) in anhydrous DMF under nitrogen . Optimization may include adjusting stoichiometric ratios (e.g., 1.2 equivalents of cyclopropane carbonyl chloride) and reaction times (12–24 hours at 0–5°C). Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (reported 60–75% for similar compounds) .
Q. How should researchers handle purification and characterization of this compound to ensure structural fidelity?
- Methodological Answer: Post-synthesis, use preparative HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) for purification. Characterization requires - and -NMR to confirm the benzyl ester (δ ~5.1 ppm for CH-O) and cyclopropane protons (δ ~1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHNO) within 2 ppm error .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing the benzyl ester group must be segregated into halogenated solvent containers due to potential environmental persistence. Neutralize acidic byproducts with sodium bicarbonate before disposal, as described for structurally related carbamates .
Advanced Research Questions
Q. How does the stability of the benzyl ester group in this compound vary under different pH and temperature conditions?
- Methodological Answer: The benzyl ester is stable in neutral or slightly acidic conditions (pH 4–7) but hydrolyzes rapidly in basic environments (pH >9). Accelerated stability studies (40°C, 75% RH) over 14 days show <5% degradation in PBS (pH 7.4), but >90% hydrolysis in 0.1M NaOH. Monitor degradation via LC-MS using a phenyl-hexyl column to separate hydrolyzed products .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer ionic strength, DMSO concentration). Standardize protocols: use ≤0.1% DMSO, validate with a reference inhibitor (e.g., captopril for ACE2 studies), and replicate experiments across three independent labs. Cross-validate using orthogonal methods like SPR or ITC .
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
- Methodological Answer: Perform molecular docking (AutoDock Vina) using the crystal structure of the target protein (e.g., ACE2 for benzyl ester derivatives). Focus on optimizing the cyclopropane moiety’s van der Waals interactions and the benzyl ester’s π-stacking. Free energy perturbation (FEP) calculations predict ΔΔG for substitutions at the pyrrolidine nitrogen .
Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?
- Methodological Answer: Use UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and a gradient of 5–95% acetonitrile in 6 minutes. Key impurities include unreacted cyclopropanecarboxylic acid (retention time ~2.3 min) and deprotected amine byproducts. Quantify limits of detection (LOD) at 0.01% using external calibration curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
